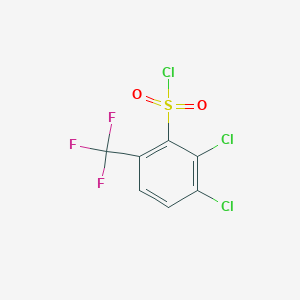
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride
Descripción general
Descripción
“2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H2Cl3F3O2S . It has an average mass of 313.509 Da and a mono-isotopic mass of 311.879303 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClS(=O)(=O)c1c(Cl)c(Cl)c(c1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with two chlorine atoms, a trifluoromethyl group, and a sulfonyl chloride group attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, a boiling point of 326.6±42.0 °C at 760 mmHg, and a flash point of 151.3±27.9 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- O- and N-Substituted Products : Treatment of 3,5-dichloro-2-pyridone with various benzenesulfonyl chlorides, including similar compounds to 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride, yielded both O- and N-sulfonylated products. These were isolable, relatively stable compounds distinguished by their ir and uv spectra (Hamer & Lira, 1972).
- Synthesis of Key Building Blocks : Efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, demonstrates the utility of similar sulfonyl chlorides in synthesis (Huang et al., 2019).
- Conversion to Sulfonyl Derivatives : Dichlorophenols have been converted to various substituted benzenesulfonyl chlorides, highlighting the diverse applications in synthesizing sulfonyl derivatives (Cremlyn & Cronje, 1979).
Antibacterial and Enzyme Inhibitory Properties
- Antibacterial Agents and Enzyme Inhibitors : Synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides demonstrated antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).
Chemical Reactions and Transformations
- Palladium-Catalyzed Reactions : The reactivity of (poly)halo-substituted benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation was investigated, demonstrating their utility in complex chemical transformations (Skhiri et al., 2015).
- Ionic Liquid Mediated Sulfonylation : Utilization of ionic liquids as a reaction media and Lewis acid catalyst for sulfonylation reactions of benzenes with benzenesulfonyl chlorides shows the adaptability of similar compounds in varied reaction conditions (Nara, Harjani & Salunkhe, 2001).
Safety and Hazards
Handling “2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride” requires personal protective equipment, including dust masks, eyeshields, and gloves . It should not be ingested, and contact with skin, eyes, or clothing should be avoided . In case of ingestion, immediate medical assistance should be sought .
Análisis Bioquímico
Biochemical Properties
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to act as a sulfonylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the introduction of sulfonyl groups into organic molecules. This compound is known to react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively. These interactions are crucial in the modification of biomolecules, enhancing their stability and activity in biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in signal transduction and metabolic pathways. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction. Additionally, the modification of proteins by this compound can lead to changes in their conformation and function, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive nucleophiles. Long-term studies have shown that the degradation products of this compound can also have biological activity, potentially leading to prolonged effects on cellular function. In vitro and in vivo studies have demonstrated that the temporal effects of this compound are influenced by its concentration, exposure time, and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins and enzymes, leading to targeted biological effects. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have also indicated that high doses of this compound can lead to adverse effects such as organ damage and impaired physiological function .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with biomolecules. The metabolic flux of this compound can influence the levels of metabolites in cells, affecting overall cellular metabolism. Additionally, the sulfonylation reactions mediated by this compound can alter the activity of metabolic enzymes, leading to changes in metabolic pathways and flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the recognition of targeting sequences on proteins. Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the localization and activity of this compound within cells. The subcellular distribution of this compound can affect its biological activity and function, leading to specific cellular responses .
Propiedades
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSGPKFWKCOIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



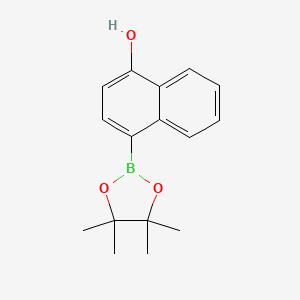
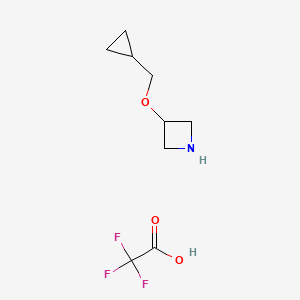
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
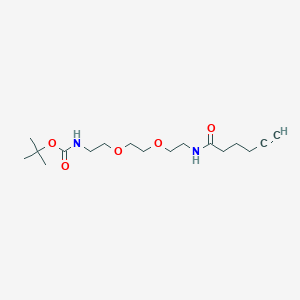
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
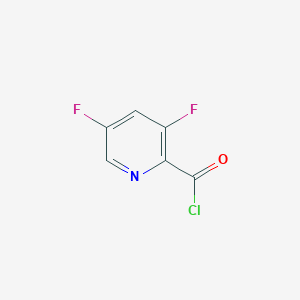

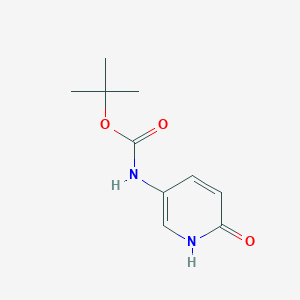

![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)